molecular formula C16H14O5 B8045518 (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one

Cat. No.: B8045518
M. Wt: 286.28 g/mol
InChI Key: PBILBHLAPJTJOT-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features an isochromanone core with hydroxy and methoxy substituents, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate phenolic and methoxy-substituted benzaldehydes with suitable isochromanone precursors under acidic or basic conditions. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may modulate enzyme activity, inhibit oxidative stress, and interact with cellular receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-8-Hydroxy-3-(3-hydroxyphenyl)isochroman-1-one
  • (S)-8-Hydroxy-3-(4-methoxyphenyl)isochroman-1-one
  • (S)-8-Hydroxy-3-(3,4-dihydroxyphenyl)isochroman-1-one

Uniqueness

(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups provides a distinct set of properties that differentiate it from other similar compounds.

Properties

IUPAC Name

(3S)-8-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-3,4-dihydroisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c1-20-13-6-5-9(7-12(13)18)14-8-10-3-2-4-11(17)15(10)16(19)21-14/h2-7,14,17-18H,8H2,1H3/t14-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBILBHLAPJTJOT-AWEZNQCLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC3=C(C(=CC=C3)O)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2CC3=C(C(=CC=C3)O)C(=O)O2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
Reactant of Route 2
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
Reactant of Route 3
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
Reactant of Route 4
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
Reactant of Route 5
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one
Reactant of Route 6
(S)-8-Hydroxy-3-(3-hydroxy-4-methoxyphenyl)isochroman-1-one

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